Product packaging for Wyerone(Cat. No.:CAS No. 20079-30-5)

Wyerone

Cat. No.: B1206126
CAS No.: 20079-30-5
M. Wt: 258.27 g/mol
InChI Key: NQZCQIDFBYCBAU-JHGYFVHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wyerone is a naturally occurring furanoid phytoalexin first identified in the broad bean (Vicia faba L.) . As a key component of the plant's defense system, it is synthesized in response to pathogenic challenge and demonstrates significant antifungal activity, particularly against Botrytis species . Its primary research value lies in studying plant-microbe interactions, including both pathogenic and symbiotic relationships. Studies have shown that this compound can prolong the lag phase of rhizobial bacteria such as Rhizobium leguminosarum in a dose-dependent manner, and that these bacteria can metabolize this compound into its less fungitoxic form, wyerol . This makes it an essential tool for fundamental research in plant pathology, plant immunology, and the development of disease resistance strategies. The compound is provided as a reagent for Research Use Only (RUO) and is exclusively tailored for laboratory research applications . RUO products are not intended for use in diagnostic or therapeutic procedures, nor for human use of any kind. Researchers are solely responsible for ensuring all protocols for the safe handling and use of this compound are followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B1206126 Wyerone CAS No. 20079-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20079-30-5

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl (E)-3-[5-[(Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H14O4/c1-3-4-5-6-7-13(16)14-10-8-12(19-14)9-11-15(17)18-2/h4-5,8-11H,3H2,1-2H3/b5-4-,11-9+

InChI Key

NQZCQIDFBYCBAU-JHGYFVHDSA-N

SMILES

CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC

Isomeric SMILES

CC/C=C\C#CC(=O)C1=CC=C(O1)/C=C/C(=O)OC

Canonical SMILES

CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC

Origin of Product

United States

Occurrence and Inducible Production of Wyerone in Plant Species

Elicitors and Inducers of Wyerone Biosynthesis in Plant Tissues

Botrytis fabae Infection Dynamics and this compound Induction

Abiotic Stress Factors in this compound Production

The synthesis of this compound in plants can be induced not only by biotic factors, such as fungal pathogens, but also by various abiotic stress factors. Studies have shown that abiotic elicitors, including ultraviolet (UV) radiation and freezing-thawing treatments, can significantly stimulate this compound accumulation in broad bean cotyledons. For instance, exposure to UV radiation (254 nm) has been observed to induce a substantial amount of this compound, reaching concentrations of 452 µg/g fresh weight wikipedia.orgnih.gov. Similarly, freezing-thawing treatments also activate phytoalexin synthesis, leading to this compound levels of 288 µg/g fresh weight wikipedia.orgnih.gov. In contrast, mechanical damage alone results in only very low concentrations of this compound, suggesting that a more complex cellular response involving both damaged and healthy tissues is necessary for robust phytoalexin production wikipedia.org. The accumulation of this compound in response to these abiotic stresses is often associated with the appearance of symptoms, and the highest concentrations are typically found in tissues exhibiting brown lesions wikipedia.orgnih.gov.

Temporal and Spatial Accumulation Patterns of this compound Derivatives in Plant Organs

This compound and its derivatives, including this compound acid and this compound epoxide, are the primary phytoalexins produced in broad bean (Vicia faba) wikipedia.orgnih.govnih.gov. The specific derivative that predominates can vary depending on the plant organ; for example, this compound acid is a major phytoalexin found in leaves and pods, while this compound itself is predominantly observed in cotyledons nih.gov. These compounds accumulate in infected plant tissues as a defense response nih.gov.

Phytoalexin Accumulation Kinetics in Infected Plant Tissues

The accumulation of this compound and its derivatives in Vicia faba is a dynamic process influenced by both the pathogen and the host's resistance level. Infection of broad bean leaves with Botrytis fabae triggers the production of this compound acid. In resistant cultivars, a rapid accumulation of this compound acid is observed, with levels often more than twofold higher than in susceptible cultivars. This rapid increase typically peaks around 5 days post-infection before declining, whereas in susceptible cultivars, this compound acid synthesis gradually decreases.

Biotic elicitors, such as the fungal pathogens Botrytis cinerea and Botryrytis allii, are potent inducers of this compound and its derivatives. B. cinerea has been shown to induce the highest amounts of this compound, reaching 943 µg/g fresh weight in broad bean cotyledons, followed by B. allii with 325 µg/g fresh weight wikipedia.orgnih.gov. The accumulation of these phytoalexins is closely linked to the appearance of symptoms and directly correlates with the number of dead cells at the infection sites wikipedia.orgnih.gov.

Detailed time-course analyses of this compound derivative levels in faba bean cultivars inoculated with B. fabae illustrate these kinetics. In a susceptible cultivar (Giza 429), this compound acid and this compound content increased from 6 to 30 hours post-inoculation before decreasing by 48 hours. In contrast, in a resistant cultivar (Giza 461), this compound acid levels increased from 6 to 24 hours, maintaining higher concentrations compared to the susceptible cultivar nih.gov.

Table 1: this compound Derivative Levels in Faba Bean Cultivars Post-Botrytis fabae Inoculation (µg/g Fresh Weight)

Time (Hours Post-Inoculation)Susceptible Cultivar (Giza 429) - this compound AcidSusceptible Cultivar (Giza 429) - this compoundResistant Cultivar (Giza 461) - this compound AcidResistant Cultivar (Giza 461) - this compound
6(Data not specified, but increasing)(Data not specified, but increasing)(Data not specified, but increasing)(Data not specified, but increasing)
12(Data not specified, but increasing)(Data not specified, but increasing)(Data not specified, but increasing)(Data not specified, but increasing)
18(Data not specified, but increasing)(Data not specified, but increasing)(Data not specified, but increasing)(Data not specified, but increasing)
24(Data not specified, but increasing)(Data not specified, but increasing)(Data not specified, but increasing)(Data not specified, but increasing)
30(Data not specified, but increasing)(Data not specified, but increasing)(Data not specified, but decreasing after 24h)(Data not specified, but decreasing after 24h)
36(Data not specified, but decreasing)(Data not specified, but decreasing)(Data not specified, but decreasing)(Data not specified, but decreasing)
42(Data not specified, but decreasing)(Data not specified, but decreasing)(Data not specified, but decreasing)(Data not specified, but decreasing)
48211341(Data not specified, but decreasing)
Note: Specific values for all time points were not provided in the source, only the trends and final values at 48 hours for Giza 429 and Giza 461 this compound acid. nih.gov

Localization of this compound and its Derivatives within Plant Cells

The cellular and subcellular localization of phytoalexins like this compound is critical to understanding their role in plant defense. Phytoalexins are generally synthesized in living cells that are affected by the ingress of pathogens. As the disease progresses, these compounds tend to accumulate in dead or dying cells. However, they are not necessarily confined to the initial cells directly contacted by the pathogen, but rather are often found in the tissues surrounding the original infection site.

Specifically, this compound and this compound acid have been observed to accumulate in necrotic cells at the infection site in broad bean leaves infected with Botrytis cinerea. Importantly, these phytoalexins also accumulate within the vacuoles of adjacent healthy cells. This dual localization suggests that while cell death may trigger or enhance their accumulation, living cells actively participate in their production and sequestration. This compound acid has also been reported to be present in the cytoplasm, cell membrane, and extracellular spaces. The highest concentrations of this compound are typically found in tissue bearing brown lesions, closely correlating with areas of cell necrosis wikipedia.orgnih.gov.

Biosynthetic Pathways and Enzymology of Wyerone

Precursor Incorporation and Metabolic Routing to Wyerone

The foundational building blocks for this compound, like many other natural products, are derived from primary metabolic pathways, specifically the acetate-malonate pathway.

Role of Acetate and Malonate in Polyacetylene Biosynthesis

The biosynthesis of this compound in Vicia faba has been elucidated as originating from the acetate-malonate pathway, proceeding via fatty acid derivatives. wikipedia.org, hmdb.ca, lipidmaps.org This pathway is fundamental to the synthesis of fatty acids, which serve as crucial precursors for the polyacetylene backbone of this compound. The process initiates with acetyl-CoA (PubChem CID: 444493), which acts as the starter unit. wikipedia.org, hmdb.ca Subsequently, malonyl-CoA (PubChem CID: 644066) is introduced as the two-carbon chain extension unit. deakin.edu.au, wikipedia.org, hmdb.ca, mdpi.com Malonyl-CoA is formed through the carboxylation of acetyl-CoA. deakin.edu.au, hmdb.ca, mdpi.com

The elongation of the acyl chain occurs through a series of iterative steps catalyzed by fatty acid synthase complexes. Each cycle involves the condensation of a malonyl group, followed by a sequence of reduction, dehydration, and another reduction, effectively adding two carbon atoms to the growing chain. wikipedia.org, hmdb.ca, mdpi.com This established pathway provides the linear carbon skeleton that is subsequently modified to form the polyacetylene structure characteristic of this compound. wikipedia.org

Oleate-Derived Pathway Hypothesis for this compound Synthesis

Polyacetylenic natural products are predominantly derived from fatty acid and polyketide precursors. wikipedia.org A prominent hypothesis suggests that oleic acid (PubChem CID: 445639), a monounsaturated fatty acid, serves as a key precursor in the biosynthesis of this compound. wikipedia.org This proposed route involves an initial desaturation of oleate, followed by a cyclization step to form the furanoid structure. wikipedia.org

More broadly, the biosynthesis of many polyacetylenes, including those structurally related to this compound, is understood to proceed from linoleic acid (PubChem CID: 5280450). This conversion is mediated by an acetylenase enzyme, which introduces a triple bond, leading to the formation of crepenynic acid (PubChem CID: 5281024). wikipedia.org, wikipedia.org, h-its.org Crepenynic acid is recognized as a pivotal intermediate in the subsequent diversification into various polyacetylene compounds. wikipedia.org Research examining Chrysanthemum flosculosum has demonstrated the incorporation of [1-14C]oleate into polyacetylenes derived from crepenynic acid, although the incorporation levels were noted to be low. wikipedia.org

Key Enzymatic Steps in this compound Biosynthesis

The transformation of fatty acid precursors into the intricate structure of this compound involves specific enzymatic reactions, including oxidative desaturation and rearrangement leading to ring formation.

Oxidative Desaturation Mechanisms in Polyacetylene Formation

The introduction of carbon-carbon triple bonds, a defining characteristic of polyacetylenes like this compound, occurs primarily through oxidative dehydrogenation, commonly referred to as desaturation. wikipedia.org, fishersci.ca This critical step is catalyzed by specialized enzymes known as desaturases. wikipedia.org, frontiersin.org These enzymes are responsible for creating the unsaturated bonds within the fatty acid chain. wikipedia.org

For example, in the biosynthetic pathway of falcarinol (B191228) (PubChem CID: 5469789) and related polyacetylenes, a bifunctional desaturase/acetylenase system plays a dual role. It initially introduces a cis double bond into oleic acid to produce linoleic acid, and subsequently converts this cis double bond into a triple (acetylenic) bond, forming crepenynic acid. h-its.org These "diverged" desaturases exhibit remarkable regio- and chemoselectivity, enabling the synthesis of a diverse array of polyacetylene structures. wikipedia.org

Rearrangement Reactions in Furanoid Ring Formation

A distinctive structural feature of this compound is its furan (B31954) ring. This heterocyclic ring is believed to originate from a conjugated diyne intermediate. hmdb.ca, mdpi.com While the precise enzymatic rearrangement reactions leading to the furanoid ring in this compound are not fully detailed in the current literature, the process generally involves enzymatic cyclization and subsequent chemical modifications. hmdb.ca, mdpi.com, nih.gov, chemrxiv.org, nih.gov

In the biosynthesis of other furan fatty acids, proposed mechanisms include lipoxygenase-catalyzed oxidation, followed by electron shifts, ring closure, and double bond rearrangement to yield the furan ring. mdpi.com These enzymatic processes highlight the sophisticated molecular machinery plants employ to construct complex heterocyclic structures from simpler linear fatty acid precursors.

Genetic Regulation of this compound Biosynthetic Genes

The production of secondary metabolites, such as this compound, is meticulously regulated at the genetic level, involving a complex interplay of genes and transcription factors. mdpi.com

Transcription factors (TFs) are key regulatory proteins that bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their expression. mdpi.com Although the specific genes and their detailed regulatory mechanisms for this compound biosynthesis are not extensively characterized in the available literature, the general principles observed in plant secondary metabolite regulation are applicable. For instance, various families of transcription factors, including WRKY, MYB, NAC, and AP2/ERF, are recognized as crucial regulators of genes involved in diverse biosynthetic pathways in plants. mdpi.com

The coordinated expression of genes encoding core fatty acid biosynthetic enzymes is tightly regulated, allowing plants to balance carbon supply and demand to meet the specific requirements of different cell types. This suggests that the biosynthesis of specialized metabolites like this compound is governed by a sophisticated regulatory network, likely involving multiple regulatory proteins, such as the WRINKLED (WRI) clade transcription factors, which are known to activate genes associated with de novo fatty acid production.

Ecological and Physiological Roles of Wyerone in Plant Interactions

Wyerone as a Component of Plant Defense Mechanisms

As a phytoalexin, this compound plays a crucial role in the plant's chemical defense arsenal (B13267). Its accumulation in infected plant tissues is a key defensive response, contributing to the plant's ability to resist pathogen proliferation academicjournals.org.

Constitutive vs. Inducible Defense Strategies

Plant defense mechanisms are broadly categorized into constitutive and inducible strategies. Constitutive defenses are physical or chemical traits that are always present in the plant, providing immediate protection regardless of the presence of threats. Examples include thorns, thick cuticles, and continuously produced toxic compounds fiveable.mecabidigitallibrary.orgchegg.com. While these offer constant protection, they incur a continuous metabolic cost fiveable.me.

In contrast, inducible defenses are activated only in response to damage or infection by herbivores or pathogens. This allows plants to allocate resources to defense precisely when needed, making them more cost-effective. The production of toxic compounds, such as phytoalexins, and the strengthening of cell walls are examples of inducible defenses fiveable.mecabidigitallibrary.orgnumberanalytics.com. This compound exemplifies an inducible defense, as it is synthesized and accumulates in plant tissues following pathogen infection, rather than being constitutively present in significant amounts academicjournals.orgdavidmoore.org.uk. This strategic production minimizes metabolic expenditure when the plant is healthy, while enabling a robust response during attack fiveable.menih.gov.

Systemic Acquired Resistance and this compound Involvement

Systemic Acquired Resistance (SAR) is a long-term, broad-spectrum resistance response that occurs throughout a plant following a localized exposure to a pathogen davidmoore.org.ukresearchgate.netfrontiersin.org. SAR is often associated with the accumulation of pathogenesis-related (PR) proteins and requires signaling molecules like salicylic (B10762653) acid (SA) researchgate.netfrontiersin.orgnih.gov.

This compound's Role in Plant-Microorganism Interactions

This compound and its derivatives are key players in the plant's interaction with microorganisms, primarily through their antimicrobial properties.

Interactions with Fungal Pathogens: Growth Inhibition and Fungal Metabolism

This compound and its derivatives, including this compound acid and this compound epoxide, exhibit significant antifungal activity academicjournals.orgstir.ac.uk. These compounds accumulate in infected tissues, leading to the inhibition of fungal growth academicjournals.org.

Different fungal species and even different isolates within a species show varying degrees of susceptibility to this compound and its derivatives. Studies have demonstrated that this compound, this compound acid, and this compound epoxide are toxic to fungal pathogens such as Botrytis cinerea and Botrytis fabae at concentrations slightly above those causing complete inhibition of fungal growth stir.ac.uk.

For instance, Botrytis fabae has been found to be less sensitive to this compound acid compared to six other Botrytis species. Furthermore, studies comparing isolates of B. cinerea and B. fabae revealed a correlation between tolerance to this compound acid and pathogenicity stir.ac.uk. Fungi that were more tolerant to the phytoalexin generally exhibited higher pathogenicity towards Vicia faba leaves stir.ac.uk.

The following table summarizes the susceptibility of certain fungal species to this compound and its derivatives:

PhytoalexinFungal SpeciesEffectSource
This compound, this compound acid, this compound epoxideBotrytis cinerea, Botrytis fabaeToxic at concentrations slightly above complete inhibition stir.ac.uk
This compound acidBotrytis fabaeLess sensitive compared to other Botrytis species stir.ac.uk

A critical aspect of plant-fungus interaction involves the ability of certain fungal pathogens to detoxify or metabolize plant defense compounds like this compound. This detoxification can be a significant factor in a pathogen's virulence and host range nih.govresearchgate.net.

Studies have shown that Botrytis fabae possesses the ability to metabolize this compound acid, converting it into less antifungal derivatives researchgate.netstir.ac.ukresearchgate.netmicrobiologyresearch.orgscilit.comrsc.org. This metabolic capability is of primary significance in its pathogenicity towards faba bean researchgate.net. In contrast, Botrytis cinerea does not metabolize this compound acid in the same way, and its differing ability to grow in the presence of these inhibitors is primarily due to differences in sensitivity rather than metabolic capacity stir.ac.uk. The major detoxification product of this compound acid by Botrytis fabae has been identified as 3-[5-(1-hydroxy-cis-hept-4-enyl)-2-furyl]-trans-prop-2-enoic acid rsc.org. This detoxification mechanism allows B. fabae to overcome the plant's chemical defenses and successfully colonize the host tissue nih.gov. Fungal detoxification of host antimicrobials is typically inducible, often in response to exposure to these toxic compounds nih.govresearchgate.net.

Fungal Susceptibility to this compound and its Derivatives

Interactions with Bacterial Organisms

This compound, as a phytoalexin, is integral to the plant's defense mechanisms against microbial pathogens, including bacteria. Its synthesis is typically induced upon infection, contributing to the plant's ability to resist disease Current time information in Denver, CO, US.davidmoore.org.uk. Research indicates that this compound acid, a derivative of this compound, can significantly inhibit the germination of fungal spores, such as those of Botrytis fabae . The ability of Botrytis fabae to metabolize this compound acid has been identified as a key factor in its pathogenicity towards faba bean, highlighting the compound's direct impact on pathogen viability .

The defensive capacity of this compound against bacterial organisms can be illustrated by its inhibitory effects and the plant's biochemical responses:

Interaction TypeCompound/EnzymeEffect on Bacteria/PathogenPlant Response/MarkerSource
Direct InhibitionThis compound acidSignificantly reduced Botrytis fabae spore germinationAccumulation of this compound acid
Quorum Sensing DisruptionFuranones (class including this compound)Inhibits bacterial colonization and biofilm development via interference with acylated homoserine lactone and AI-2 signaling systemsInduced synthesis of furanones davidmoore.org.uk
Pathogenicity ModulationThis compound acidMetabolized by Botrytis fabae to overcome plant defensePeroxidase activity (10x higher in resistant cultivars)

This compound in Interspecies Chemical Ecology

This compound's role extends into the broader context of interspecies chemical ecology, where plant secondary metabolites facilitate complex interactions within ecosystems Current time information in Denver, CO, US.nih.gov. As a furanone derivative and a type of polyacetylene, this compound contributes to the chemical arsenal plants deploy for defense and communication researchgate.net. Polyacetylenes, in general, are known for their diverse ecological functions, acting as toxins, bitter antifeedants, allelopathic compounds, and broad-spectrum antibiotics .

Role in Plant-Plant Communication (Indirectly via volatile compounds, if applicable)

Plant-plant communication is a well-documented phenomenon, often mediated by volatile organic compounds (VOCs) that act as airborne signals to alert neighboring plants of threats like herbivores or pathogens nih.govnih.govepa.govapsnet.orgh1.co. While secondary metabolites are broadly recognized for their role in plant communication with other organisms, current scientific literature does not explicitly identify this compound itself as a volatile compound involved in direct, airborne plant-plant communication Current time information in Denver, CO, US.scilit.com. This compound functions primarily as a phytoalexin, which typically accumulates within plant tissues in response to infection, rather than being emitted as a volatile signal into the atmosphere davidmoore.org.ukresearchgate.netresearchgate.net. Its contribution to interspecies chemical ecology in this context is more aligned with its direct defensive action as a non-volatile compound.

Impact on Herbivore Interactions (if this compound is involved in direct/indirect defense against herbivores)

Plants employ a variety of direct and indirect defense mechanisms against herbivores, often involving the production of secondary metabolites Current time information in Denver, CO, US.h1.co. This compound, as a furano-acetylenic derivative found in plants like Vicia faba, is implicated in these defense mechanisms Current time information in Denver, CO, US.walshmedicalmedia.com. Secondary metabolites, including those of the polyacetylene class (which encompasses this compound), are known to defend plants against a range of herbivores Current time information in Denver, CO, US.. These compounds can act as toxins or feeding deterrents, directly impacting the physiology or behavior of insect herbivores Current time information in Denver, CO, US..

Specifically, polyacetylenes, a group of compounds to which this compound belongs, have been identified as highly toxic to insects and mammals, in addition to microorganisms . This indicates a direct defensive role of this compound and its related compounds against herbivorous insects. The production of such defensive compounds is an energy-intensive process for plants, reflecting their evolutionary importance in survival against biotic stresses scilit.com.

Broader Ecosystem Functioning Implications

The ecological roles of compounds like this compound have broader implications for ecosystem functioning. As a key component of plant defense against pathogens and potentially herbivores, this compound contributes to plant health and resilience within its ecosystem Current time information in Denver, CO, US.. The ability of plants to defend themselves chemically influences population dynamics of both plants and their attackers, thereby shaping community structures Current time information in Denver, CO, US..

Molecular Mechanisms of Wyerone S Biological Actions

Cellular Targets and Pathways Affected by Wyerone in Pathogens

This compound exerts its antimicrobial effects through multiple mechanisms, primarily targeting the structural integrity and metabolic processes of microbial cells.

Disruption of Microbial Cell Membranes

One of the primary mechanisms by which this compound acts against pathogens is by disrupting their cell membranes mdpi.com. This disruption can lead to increased permeability, causing leakage of essential intracellular components such as ions (e.g., K+, H+, Ca2+, and Mg2+) and soluble sugars, which are vital for microbial survival and function mdpi.comresearchgate.net. The compromised membrane integrity ultimately results in rapid fungal cell death mdpi.comannualreviews.org.

Effects on Fungal Spore Germination and Germ-Tube Growth

The following table summarizes the observed effects of this compound derivatives on fungal spore germination and germ-tube growth:

CompoundEffect on Spore Germination (e.g., B. fabae, B. cinerea)Effect on Germ-Tube Growth (e.g., B. fabae, B. cinerea)Sensitivity of Ungerminated ConidiaSensitivity of Sporelings with Germ Tubes
This compound AcidSignificantly reduced with increased concentrations researchgate.netresearchgate.netNo effect on in vitroB. fabae germ-tube growth researchgate.netLess sensitive than germinated spores researchgate.netMore sensitive than ungerminated conidia researchgate.net
This compound EpoxideNot explicitly stated, but fungitoxic researchgate.netSlightly more inhibitory than this compound acid researchgate.netNot explicitly stated researchgate.netNot explicitly stated researchgate.net
This compoundInhibitory researchgate.netLess toxic than this compound acid and this compound epoxide researchgate.netNot explicitly stated researchgate.netNot explicitly stated researchgate.net

Host Plant Responses to this compound Accumulation

The accumulation of this compound in host plants, particularly in Vicia faba, is part of a broader, coordinated defense response to pathogen invasion davidmoore.org.ukresearchgate.netannualreviews.org. This response involves both chemical and structural modifications that enhance the plant's resistance.

Induction of Peroxidase Activity and Oxidative Bursts

This compound accumulation is closely associated with the induction of peroxidase activity in infected plant tissues researchgate.netafricaresearchconnects.com. Peroxidases (POX, EC 1.11.1.7) are crucial enzymes in plant defense, playing a role in cell wall toughening, the production of toxic secondary metabolites, and the scavenging of reactive oxygen species (ROS) researchgate.netmdpi.com. In resistant broad bean cultivars infected with Botrytis fabae, peroxidase activity can be significantly higher (up to 10 times) compared to susceptible cultivars researchgate.net. This increased activity is considered an early indicator of resistance to diseases like chocolate spot researchgate.netarizona.edu.

The induction of peroxidase activity often contributes to an oxidative burst, a rapid and transient production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and superoxide (B77818) mdpi.comscilit.comresearchgate.netnih.gov. While ROS can be harmful, plants purposefully generate them as signaling molecules to control various processes, including pathogen defense and programmed cell death researchgate.netfrontiersin.org. This oxidative burst, mediated by enzymes like peroxidases and NADPH oxidase, plays a direct defensive role by promoting lignification and pathogen intoxication mdpi.com.

Cell Wall Toughening and Structural Defenses

This compound accumulation also contributes to the reinforcement of plant cell walls, a critical structural defense against invading pathogens davidmoore.org.uk. This toughening involves several processes:

Lignin (B12514952) Deposition: Lignin is a complex aromatic polymer that provides mechanical strength and imperviousness to cell walls nih.govmdpi.com. Its deposition is a rapid and crucial defense mechanism that forms a physical barrier to limit pathogen spread, prevent the entry of pathogen toxins and cell wall-degrading enzymes, and hinder nutrient transmission from the host to the pathogen nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com. Increased lignin levels are observed upon pathogen infection and are associated with enhanced disease resistance nih.govresearchgate.net.

Callose Deposition: Callose, a β-(1,3)-D-glucan polymer, is rapidly deposited at the site of pathogen attack, particularly between the plasma membrane and the cell wall, and at plasmodesmata amazonaws.comdntb.gov.uamdpi.comnih.govmdpi.com. This deposition effectively reduces the pore size of plasmodesmata, thereby isolating infected cells and preventing the spread of pathogens mdpi.commdpi.com. Callose accumulation acts as both a physical and chemical defense mechanism, reinforcing the cell wall and hindering pathogen dissemination mdpi.comnih.govmdpi.com.

These structural modifications, combined with the direct antimicrobial effects of this compound, form a robust defense system in plants.

Antioxidant Enzyme Modulation

Research indicates a correlation between this compound acid synthesis and the activity of antioxidant enzymes, particularly peroxidase, in the resistance of broad beans (Vicia faba) to diseases such as chocolate spot disease caused by Botrytis fabae. researchgate.netacademicjournals.org Peroxidase is an enzyme involved in plant defense responses, contributing to both the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are toxic to microorganisms, and the toughening of cell walls. researchgate.net

Studies have shown that rapid accumulation of this compound acid is observed in resistant cultivars of broad beans following infection, reaching levels more than twofold higher than in susceptible cultivars. researchgate.netacademicjournals.org Concurrently, peroxidase activity also increases significantly in infected leaves of resistant cultivars compared to susceptible ones, with activity in resistant cultivars being up to 10 times higher than in susceptible cultivars. researchgate.net This simultaneous increase in this compound acid synthesis and peroxidase activity suggests their combined role as preliminary markers for resistance in broad beans to Botrytis fabae. researchgate.net Peroxidase's dual role as an oxidant and antioxidant makes it a significant factor in plant defense against various stresses. researchgate.net

The following table summarizes the observed correlation:

CharacteristicResistant Vicia faba Cultivars (Post-infection)Susceptible Vicia faba Cultivars (Post-infection)Source
This compound Acid AccumulationRapid and significant increase (>2x susceptible)Gradual decrease after initial accumulation researchgate.netacademicjournals.org
Peroxidase Activity (Infected leaves vs. uninfected)Greater than twofold increase (>10x susceptible)Less than twofold increase researchgate.net
Resistance to Botrytis fabaeHigherLower researchgate.netacademicjournals.org

Gene Expression and Regulatory Networks Influenced by this compound Signaling

As a phytoalexin, this compound's biosynthesis is a tightly regulated process within the broader context of plant innate immunity and defense mechanisms. nih.govamazonaws.comnih.gov Plants synthesize and accumulate this compound in response to pathogen attacks and other stresses, indicating that the genetic machinery governing its production is activated under these conditions. frontiersin.orgnih.gov

The biosynthesis of phytoalexins, including this compound, involves complex regulatory mechanisms that are dependent on the specific infecting pathogen and the type of phytoalexin being induced. nih.gov Plant defense responses are orchestrated by intricate gene regulatory networks, which involve the precise control of gene expression through interactions among various molecular regulators, including DNA, RNA, proteins, and metabolites. aps.orgwikipedia.org These networks enable plants to adapt and respond effectively to environmental challenges. aps.org

While this compound itself is primarily recognized as an antimicrobial compound produced as a defense response, its induction and accumulation are directly tied to the activation of specific biosynthetic pathways governed by these gene regulatory networks. nih.govcabidigitallibrary.orgmdpi.com The modulation of phytoalexin accumulation can be achieved through the engineering of transcriptional regulators or components of upstream regulatory pathways, highlighting the genetic control over this compound biosynthesis. nih.gov This indicates that the "signaling" related to this compound pertains to the upstream pathways that trigger its synthesis, rather than this compound acting as a direct signaling molecule to influence other gene expression networks. The expression of genes encoding biosynthetic enzymes for specialized metabolites like this compound is regulated at the transcriptional level by transcription factors, ensuring their synthesis in specific tissues or under stress conditions. mdpi.com

Wyerone Analogues and Structure Activity Relationship Sar Studies

Design and Synthesis of Wyerone Analogues for Biological Evaluation

The systematic design and synthesis of this compound analogues are fundamental steps in SAR studies, allowing researchers to introduce specific structural variations and subsequently evaluate their biological impact.

The total synthesis of this compound (PubChem CID 643733) and its related compound dihydrothis compound has been achieved through various synthetic methodologies. One notable approach involves the use of 3-(2-furyl)acrylic acid. This precursor is treated with lithium di-isopropylamide at low temperatures to yield lithium 3-(5-lithio-2-furyl)acrylate. This lithiated intermediate is then condensed with specific aldehydes, namely (Z)-hept-4-en-2-ynal for this compound and hept-2-ynal for dihydrothis compound. The synthesis is completed through subsequent esterification and oxidation steps rsc.org. The furan (B31954) core of this compound is recognized as a key intermediate in the synthesis of natural pesticides researchgate.net. Biosynthetically, this compound is suggested to be derived from oleate, possibly via crepenynate (B1232503) amazon.com.

General synthetic routes for furan derivatives, which would be applicable to modifying the furanoid ring of this compound, include reactions involving 1,1-diethoxyalk-3-yn-2-ones, which can yield furans when treated with nucleophiles chim.it. Other methods for furan synthesis encompass copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes, palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, and the use of ynenones via sequential addition of trialkylphosphine and 5-exo-dig cyclization organic-chemistry.org.

Modifications to the this compound structure typically focus on two primary regions: the furanoid ring and the acetylenic chain. The furan ring itself is a pharmacologically active entity, and compounds containing it have shown promising activities mdpi.com. Alterations to the furanoid ring could involve introducing different substituents or modifying its connectivity to the rest of the molecule canterbury.ac.nz. For instance, the synthesis of various substituted furans is well-documented, often by taking advantage of the nucleophilic character of the ring or carbanions formed by treating furans with strong bases chim.it.

The acetylenic chain is another critical component of this compound's structure. Synthetic strategies often involve the attachment of acetylenic side chains researchgate.netuottawa.ca. Modifications to this chain might include varying its length, introducing additional unsaturations (double or triple bonds), or altering the stereochemistry of existing double bonds. The existence of this compound epoxide (PubChem CID 643733, modified) suggests that oxidative modifications to the acetylenic or other unsaturated parts of the molecule can also occur pageplace.de.

Synthetic Methodologies for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish mathematical relationships between the chemical structures of compounds and their biological activities.

In the context of this compound, QSAR modeling aims to identify the specific structural features that are crucial for its biological activity. As an acetylenic furanoid keto-ester uottawa.ca, the key structural determinants for this compound's activity would likely include the furan ring, the length and saturation/unsaturation pattern of the acetylenic chain, and the nature of the keto-ester functionality. While specific QSAR studies detailing the exact structural determinants for this compound's activity were not explicitly detailed in the search results, general principles from other furan-containing compounds can be illustrative. For instance, in cantharidin, another compound with a furan-like ring, replacing the oxygen moiety in the dihydrofuran ring with a nitrogen moiety resulted in a loss of insecticidal activity, highlighting the critical importance of the oxygen atom for its biological activity mdpi.com. Similarly, QSAR studies on this compound analogues would seek to pinpoint such critical functional groups or spatial arrangements that dictate its antifungal or insecticidal properties. Metabolites of this compound acid, such as hydroxylated this compound acid, have been hypothesized to be effective ligands for certain receptors, suggesting that modifications like hydroxylation can influence activity frontiersin.org.

Computational Approaches to SAR Exploration

Comparative Analysis of Biological Activities of this compound Derivatives

This compound (PubChem CID 643733) is well-known for its antifungal properties, originally isolated from the broad bean (Vicia faba) uottawa.casiabcloud.com. This compound acid (PubChem CID 5281156), a related compound, also exhibits antifungal activity and is classified as a phytoalexin, a compound produced by plants for defense nih.govepa.gov.

Polyacetylenes, a class of compounds to which this compound belongs, are known to possess a wide range of biological activities, including antifungal, insecticidal, nematicidal, antibacterial, and cytotoxic effects mdpi.com. Comparative analyses of this compound derivatives would typically involve synthesizing a series of analogues and then evaluating their efficacy against various target organisms or biological pathways. For example, studies on other polyacetylenes have shown significant antifungal properties comparable to commercial fungicides mdpi.com. In insecticidal assays, certain C17-derivatives of polyacetylenes demonstrated even higher efficacy than azadirachtin, a well-known natural insecticide mdpi.com.

A comparative analysis would involve evaluating the inhibitory concentrations (e.g., EC50 or MIC values) of various this compound analogues against specific fungi or insects. While specific detailed comparative data tables for this compound analogues were not found in the provided search results, the general approach involves assessing how structural changes (as discussed in 6.1.2) lead to variations in potency and spectrum of activity. For instance, if a modification to the acetylenic chain leads to a significant increase in antifungal activity against Magnaporthe oryzae, this would be a key finding in a comparative analysis. The biosynthesis of this compound itself is known to be greatly stimulated, indicating its biological relevance in plants researchgate.net.

Advanced Methodologies in Wyerone Research

Analytical Techniques for Wyerone Detection and Quantification

Precise and sensitive analytical methods are indispensable for studying this compound, its derivatives, and their metabolic pathways in biological systems.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the detection, separation, identification, and quantitative analysis of this compound and related compounds in complex biological matrices. HPLC enables the analysis of purity, efficacy, and levels of small molecules like this compound researchgate.net. The method relies on converting a physiochemical property of an analyte into an electrical signal, where the signal intensity directly correlates with the amount of the detected sample, facilitating quantification and identification of separated analytes nih.gov.

In studies investigating the resistance of broad bean cultivars to Botrytis fabae, HPLC has been successfully utilized to monitor this compound acid biosynthesis and accumulation. Rapid accumulation of this compound acid was observed in resistant cultivars, reaching levels more than twofold higher than in susceptible cultivars fishersci.ca. Furthermore, research findings indicate that this compound acid synthesis in resistant broad bean cultivars peaked at 5 days post-infection before declining, whereas in susceptible cultivars, synthesis gradually decreased over time fishersci.ca. These quantitative analyses highlight HPLC's utility in assessing plant defense responses through phytoalexin profiling fishersci.cawikipedia.org.

Mass Spectrometry (MS) and UHPLC-ESI-qTOF-MS2 for Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with Ultra-High Performance Liquid Chromatography (UHPLC) in the form of UHPLC-ESI-qTOF-MS/MS (Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry), represents a powerful approach for comprehensive metabolite profiling, including the characterization of this compound and its derivatives. This hyphenated technique is adept at providing tentative characterization of numerous phenolic and other phytochemical compounds in extracts from plants like Vicia faba fishersci.iewikipedia.org.

UHPLC-ESI-qTOF-MS/MS offers detailed structural information, which is particularly valuable when commercial standards for specific compounds are unavailable wikipedia.org. The characterization process typically involves the analysis of both MS and MS2 (tandem mass spectrometry) data, complemented by comparisons with existing literature and databases fishersci.ie. For instance, this compound acid and this compound epoxide have been identified and reported as potential aryl hydrocarbon receptor (AhR) ligands in Vicia faba L. using UHPLC-ESI-QTOF-MS researchgate.net. Metabolite fingerprinting using UHPLC-MS can be performed in both positive and negative ionization modes to capture a broader range of compounds wikipedia.org.

Isotopic Tracer Experiments in Biosynthesis Studies

Isotopic tracer experiments are fundamental tools for elucidating biosynthetic pathways, including those of secondary metabolites like this compound. Stable isotope tracing is a widely adopted methodology for monitoring metabolic processes, providing insights into nutrient utilization, energy production, and biosynthesis wikipedia.org. The technique involves introducing isotope-labeled compounds (e.g., with 13C, 2H, or 15N) into a biological system and subsequently tracing their incorporation into metabolites using analytical techniques such as Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry citeab.comirphouse.com.

Isotopic labeling is routinely employed to identify and quantify the absolute levels of metabolites of interest, enabling the determination of metabolic fluxes and the generation of kinetic and metabolite network models citeab.comfishersci.fi. The optimal design of isotopic labeling experiments is critical for accurate 13C metabolic flux analysis (13C-MFA), which determines the precision with which metabolic fluxes can be estimated lipidmaps.org. Recent advancements include approaches for optimal design based on parallel labeling experiments and rational selection of tracers, as well as improved isotopic labeling measurements using tandem mass spectrometry lipidmaps.org. While specific details on this compound biosynthesis using isotopic tracers were not extensively detailed in the provided search results, the general applicability of these advanced methodologies to study complex biosynthetic routes is well-established.

Molecular and Genetic Tools in Studying this compound Pathways

Understanding the molecular and genetic underpinnings of this compound biosynthesis is crucial for potential metabolic engineering efforts aimed at enhancing its production or modulating plant defense.

Gene Cloning and Characterization of Biosynthetic Enzymes

The identification, cloning, and characterization of genes encoding biosynthetic enzymes are pivotal steps in unraveling the pathways responsible for producing phytochemicals like this compound. Knowledge of the enzymes catalyzing specific reaction sequences and their corresponding genes is essential for studying plant secondary metabolic pathways and identifying flux-limiting steps fishersci.at. Such genetic insights can pave the way for improving plant fitness by manipulating metabolite-mediated plant-microbe interactions fishersci.ca.

Genetic and metabolic engineering techniques enable researchers to delve into these pathways and design plants or cell cultures with improved production capabilities fishersci.at. Although direct examples of this compound biosynthetic enzyme cloning were not found in the search results, the broader context of studying plant secondary metabolite biosynthesis, including the identification of genes involved in resistance responses and the manipulation of metabolite production, underscores the relevance of this methodology for this compound research.

Use of Transformed Plant Cell Cultures for Biosynthetic Studies

Transformed plant cell cultures serve as valuable biotechnological platforms, often referred to as "plant cell factories," for the controlled production of phytochemicals. These cultures offer several advantages over whole-plant systems, including precise control over growth conditions, consistency in batch-to-batch product quality, and a high level of containment thegoodscentscompany.com.

The methodology for establishing plant cell cultures for biosynthetic studies typically involves selecting highly productive genotypes, inducing callus formation from suitable explants, and then developing cell suspension cultures by shaking calli in a liquid medium fishersci.at. Optimization of culture conditions, including the composition of basic media, plant growth regulators, sugar supplements, and the addition of elicitors and biosynthetic precursors, is crucial for enhancing metabolite production fishersci.at. This system provides a contained and optimized environment for studying and potentially scaling up the production of valuable compounds through enzymatic processes, leveraging the vast biochemical potential of plant cells encyclopedia.pub.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), is indispensable for determining the arrangement of atoms within this compound. ¹H NMR provides information on the number and type of hydrogen atoms and their local chemical environment, including coupling patterns that reveal adjacent protons. scribd.comresearchgate.net For instance, ¹H NMR data has been utilized to infer the enolization state of this compound and related compounds in solution. amazon.com High-field ¹H NMR, such as at 270 MHz, has been employed for the structural determination of related tetrahydrofuran (B95107) derivatives, highlighting its power in resolving complex structures. amazon.com

¹³C NMR spectroscopy complements ¹H NMR by providing signals for each unique carbon atom in the molecule, offering a broader chemical shift range (0-200 ppm) compared to proton NMR (0-10 ppm), which results in highly resolved spectra. researchgate.net This technique is crucial for assigning specific carbon environments, such as aliphatic, aromatic, or ketonic carbons, which resonate within distinct ranges. researchgate.net The combined application of both ¹H and ¹³C NMR offers a powerful means for the complete structural elucidation of natural products like this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is pivotal for determining the molecular weight and formula of this compound, as well as providing fragmentation patterns that aid in piecing together its structural subunits. scribd.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are commonly employed. foodb.cafoodb.ca For example, the mass spectrum of wyerol, a metabolite of this compound, yielded a molecular ion peak (M⁺) at 260.1066 (requiring C₁₅H₁₆O₄ for M⁺ 260.1050), along with characteristic fragment peaks at m/e 260, 245, 243, 242, 231, 229, and 151. stir.ac.uk Advanced methods like Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) have also been applied in metabolomic profiling, including for this compound acid, providing ultra-high resolution data for complex mixtures. apsnet.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound by analyzing the absorption of infrared radiation by molecular vibrations. scribd.comku.ac.th Different functional groups absorb at characteristic frequencies, allowing for their identification. ku.ac.th For instance, the presence of carbonyl (C=O) groups, carbon-carbon double bonds (C=C), and carbon-carbon triple bonds (C≡C) can be confirmed through their distinct stretching frequencies. ku.ac.th In the context of this compound research, IR spectroscopy has been used to confirm the identity of isolated this compound by comparing its spectrum to that of an authentic sample, demonstrating identical infrared absorption patterns. stir.ac.ukresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a sample, providing information about the presence of conjugated systems and chromophores within the molecule. technologynetworks.comlibretexts.org This technique is particularly useful for compounds with extensive unsaturation, like this compound, which contains multiple double and triple bonds and a furan (B31954) ring. foodb.canih.gov Research has shown that this compound exhibits a maximum absorption wavelength (λmax) at 351 nm in ethanol. apsnet.org UV spectrophotometry has also been employed to monitor the loss of this compound and the appearance of its metabolites, with some metabolites showing absorption at 310 nm. stir.ac.uk The UV absorption spectra of this compound metabolites have been found to be identical to those of synthesized wyerol. stir.ac.uk

Table 1: Key Spectroscopic Methods and Their Applications in this compound Structural Elucidation

Spectroscopic MethodPrimary Information ProvidedSpecific Application/Finding for this compound
¹H NMR Number and type of protons, connectivitySuggests enolization; high-field analysis for related structures. amazon.com
¹³C NMR Number and type of carbon atoms, chemical environmentComplements ¹H NMR for full structural assignment. researchgate.net
Mass Spectrometry (MS) Molecular weight, molecular formula, fragmentation patternsMolecular ion (M⁺) and fragment peaks for this compound and its metabolites (e.g., wyerol M⁺ 260.1066); used in metabolomic profiling. stir.ac.ukapsnet.org
Infrared (IR) Spectroscopy Identification of functional groupsConfirms identity of isolated this compound by comparison to authentic samples. stir.ac.ukresearchgate.net
UV-Vis Spectroscopy Presence of conjugated systems, chromophoresλmax at 351 nm; monitors this compound levels and metabolite formation. stir.ac.ukapsnet.org

Metabolic Engineering and Biotechnological Applications in Wyerone Production

Engineering Wyerone Biosynthesis in Heterologous Host Systems

The production of complex natural products from their native plant sources often faces challenges such as low yields, complex extraction processes, and dependence on environmental conditions nih.govplos.org. Engineering the biosynthesis of such compounds in heterologous host systems, typically microorganisms like Escherichia coli or Saccharomyces cerevisiae (yeast), presents a sustainable and scalable alternative nih.govnumberanalytics.comnih.gov. While specific detailed studies on the heterologous production of this compound are not extensively documented in the provided search results, the principles and methodologies successfully applied to other natural products, such as flavonoids, carotenoids, and various terpenoids, are highly relevant nih.govplos.orgelifesciences.orgscilit.comnih.govalga.czmdpi.com.

The general approach involves identifying the genes encoding the enzymes responsible for this compound's biosynthetic pathway in Vicia faba and then transferring and expressing these genes in a chosen microbial host nih.govnih.gov. This allows for the reconstitution of the plant's metabolic pathway within a microorganism, transforming it into a "microbial cell factory" nih.govplos.org.

Strategies for Pathway Optimization and Carbon Flux Redirection

Optimizing the production of a target compound in a heterologous host requires careful manipulation of metabolic pathways to maximize the flow of precursors towards the desired product and minimize the formation of byproducts nih.govillinois.edumdpi.com. For this compound, as a furanoid fatty acid or furanoterpenoid , strategies would likely involve:

Precursor Supply Enhancement : Ensuring a sufficient supply of primary metabolites that serve as precursors for this compound biosynthesis. This might involve upregulating enzymes in central carbon metabolism (e.g., glycolysis or the pentose (B10789219) phosphate (B84403) pathway) to increase the availability of acetyl-CoA, which is a common building block for fatty acids and polyketides. Carbon flux can be redirected by modulating key enzymes or transport systems.

Enzyme Optimization : Enhancing the activity, specificity, and stability of the heterologously expressed this compound biosynthetic enzymes. This can be achieved through enzyme engineering, including directed evolution or rational design numberanalytics.comillinois.edu.

Elimination of Competing Pathways : Knocking out or downregulating genes in the host's native metabolic pathways that compete for the same precursors or lead to the formation of undesired byproducts nih.govnumberanalytics.com.

Balancing Gene Expression : Fine-tuning the expression levels of all genes in the this compound biosynthetic pathway to prevent bottlenecks and ensure efficient conversion of intermediates numberanalytics.comnih.gov. This often involves using a variety of promoters with different strengths and regulatory elements numberanalytics.com.

These strategies are crucial for achieving high titers and yields in microbial production systems illinois.edumdpi.com.

Synthetic Biology Approaches for this compound Production

Synthetic biology provides a powerful toolkit for designing, building, and optimizing complex biological systems for natural product production nih.govnumberanalytics.comnih.govscilit.com. For this compound, synthetic biology approaches could include:

De Novo Pathway Design : Constructing the entire this compound biosynthetic pathway from scratch in a chassis microorganism, rather than relying on existing native pathways. This involves selecting and assembling genes from various organisms that encode the necessary enzymatic steps nih.govscilit.comillinois.edu.

Modular Biosynthesis : Treating the this compound pathway as a series of interconnected modules, each responsible for a specific set of reactions. This modularity allows for easier assembly, testing, and optimization of individual pathway segments before integrating them into a complete system.

Genetically Encoded Biosensors : Developing biosensors that can detect this compound or its intermediates within the host cell mdpi.com. These biosensors can then be used for high-throughput screening of engineered strains, allowing researchers to quickly identify and select those with improved this compound production mdpi.com.

Genome Engineering : Utilizing advanced genome editing tools like CRISPR-Cas9 to precisely integrate this compound biosynthetic genes into the host genome, make targeted gene deletions or modifications, and optimize regulatory elements for stable and efficient production nih.govnumberanalytics.com.

These approaches enable the rational reprogramming of microbial metabolism to achieve predictable and controlled outcomes in terms of this compound production elifesciences.org.

Enhancing Plant Resistance Through Genetic Manipulation of this compound Pathways

Gene Cassette Development for Defensive Metabolite Production

Gene cassettes are mobile genetic elements that typically contain a single gene and a recombination site, which can be captured and expressed by larger elements called integrons. In the context of plant defense, the concept of gene cassettes involves assembling the complete biosynthetic pathways of valuable defensive secondary metabolites into manageable genetic units mdpi.com. These gene cassettes could then be introduced into crop plants to confer or enhance resistance.

For this compound, this would entail identifying all the genes involved in its biosynthesis in Vicia faba researchgate.netmdpi.com. Once identified, these genes could be assembled into a "this compound gene cassette," potentially including their native regulatory elements or optimized constitutive/inducible promoters for expression in a new plant host globalauthorid.commdpi.com. The development of such cassettes would streamline the genetic engineering process, allowing for the transfer of an entire defense pathway rather than individual genes, which can be more complex to coordinate globalauthorid.commdpi.com. This approach holds promise for producing defensive metabolites directly within crop plants, improving their resistance to herbivores and microbial pathogens mdpi.com.

Improving Crop Resilience to Microbial Pathogens

The primary function of this compound as a phytoalexin is to provide chemical defense against invading microorganisms nih.gov. By genetically manipulating this compound pathways in crops, it is possible to enhance their natural resilience to diseases caused by microbial pathogens. This can be achieved through several mechanisms:

Increased this compound Production : Engineering plants to produce higher constitutive levels of this compound or to induce its rapid and robust accumulation upon pathogen recognition researchgate.net. Studies have shown that rapid accumulation of this compound acid in resistant Vicia faba cultivars is associated with increased resistance to Botrytis fabae researchgate.net.

Broadening Resistance Spectrum : Introducing this compound biosynthesis into non-native crops or enhancing its production in crops where it is naturally present but at insufficient levels. This could provide new or improved resistance against a wider range of pathogens mdpi.com.

Understanding Host-Pathogen Interactions : Research into this compound's biosynthesis and its interaction with pathogens (e.g., how Botrytis fabae metabolizes this compound acid to reduce its toxicity nih.gov) can inform strategies for engineering more durable resistance. For instance, modifying this compound's structure or increasing its concentration could overcome pathogen detoxification mechanisms nih.gov.

Biochemical Markers for Resistance : The synthesis of this compound and this compound acid, along with increased peroxidase activity, has been successfully used as a preliminary marker to assess the resistance and susceptibility of broad bean cultivars to chocolate spot disease caused by B. fabae researchgate.net. This indicates that manipulating these pathways could lead to measurable improvements in disease resistance.

By leveraging these biotechnological applications, the aim is to develop more resilient crop varieties that are less dependent on external chemical interventions, contributing to sustainable agriculture mdpi.com.

Future Research Directions and Unexplored Avenues

Elucidating Undiscovered Enzymatic Steps in Wyerone Biosynthesis

The biosynthesis of this compound and its derivatives, including this compound acid, involves a series of enzymatic steps within the plant researchgate.netwikipedia.org. Upon pathogen detection, the plant initiates transcriptional and/or translational activity necessary for this compound synthesis nih.gov. While this compound and this compound acid are recognized as primary phytoalexins that accumulate in faba bean leaves in response to Botrytis fabae infection, the precise sequence and identity of all enzymes involved in this complex pathway remain to be fully characterized wikipedia.orgnih.gov. Notably, studies have indicated that unsaturated this compound derivatives are accumulated at higher levels than their dihydro counterparts during the plant's defensive response, suggesting specific enzymatic preferences nih.gov. A significant research gap exists in pinpointing these "unknown and key enzymatic steps" within the this compound biosynthetic pathway wikipedia.org. Elucidating these unidentified enzymes is crucial for a comprehensive understanding of this compound production and for potential metabolic engineering efforts.

Comprehensive Analysis of this compound's Interactome in Plant Immunity

This compound functions as an antimicrobial compound integral to the plant's intricate defense system lipidmaps.orgwikipedia.org. It has been demonstrated that this compound derivatives can significantly reduce the germination of Botrytis fabae spores wikipedia.org. The plant's immune response involves a complex interplay of molecules, including proteins, which contribute to defense mechanisms uni.lu. For instance, peroxidase activity is observed to increase in infected faba bean leaves and is positively correlated with resistance, suggesting its involvement in the plant's defense alongside this compound wikipedia.orgnih.gov. While polyphenoloxidase activity may not change significantly during Botrytis fabae infection, it contributes to defense by producing toxic quinone compounds wikipedia.orgnih.gov.

A critical area for future research is the comprehensive analysis of this compound's interactome, which would involve identifying the specific proteins and other molecules with which this compound interacts within the plant cell. This includes understanding how phytoalexins are metabolized by pathogens, as the outcome of plant-pathogen interactions often depends on the pathogen's ability to detoxify these compounds, potentially through mechanisms such as ATP-Binding Cassette (ABC) transporters wikipedia.org. Further research is needed to determine the exact modes of action of this compound, the basis of its recognition by pathogens, and how its interactions fit into broader defense signaling cascades . The role of protein-protein interactions (PPIs) in antioxidant defense, which may be linked to this compound's function, also warrants further investigation nih.gov.

Advanced Modeling of this compound's Ecological Impact in Agricultural Ecosystems

This compound acid, derived from broad bean leaves, possesses allelopathic properties, meaning it can influence the growth of other plants through chemical release nih.govnih.gov. This allelopathic potential suggests a broader ecological role for this compound in agricultural ecosystems, particularly in the context of weed management, where allelochemicals can inhibit seed germination and seedling growth nih.gov.

Advanced modeling approaches are essential to fully understand and predict this compound's ecological impact. Integrating agricultural Life Cycle Assessment (LCA) with Agent-Based Modeling (ABM) can provide a dynamic assessment of environmental impacts in agricultural systems, considering temporal and spatial variations nih.gov. Such models can help in refining fertilization frameworks and addressing complex soil-crop-climate interactions, ultimately optimizing crop productivity and enhancing biodiversity. The interactions between soil microorganisms and plants are crucial for soil health and productivity, and allelopathic compounds like this compound can influence these microbial activities. Therefore, future modeling efforts should incorporate these intricate soil-plant-microbe interactions to accurately predict the benefits and potential trade-offs of leveraging this compound's allelopathic properties in sustainable agricultural practices.

Novel Analogues and Rational Design for Enhanced Phytoprotective Properties

The inherent phytoprotective properties of this compound and its derivatives, particularly their role in plant defense, present a compelling opportunity for the rational design of novel analogues with enhanced bioactivity nih.govlipidmaps.org. The observation that unsaturated this compound derivatives are preferentially accumulated during plant defense highlights specific structural features that could be targeted for modification nih.gov.

Future research should focus on synthesizing novel this compound analogues and evaluating their efficacy as "antibiotic potentiators" or "virulence attenuators" in phytoprotection. Understanding the complete biosynthetic pathway, even with its currently unknown enzymatic steps, is critical for metabolic engineering efforts aimed at producing these high-value compounds in heterologous hosts or enhancing their production in crop plants. Rational design strategies, informed by structural-activity relationship studies, could lead to the development of more potent and targeted phytoprotective agents, potentially reducing reliance on synthetic pesticides and contributing to more sustainable agricultural practices.

Systems Biology Approaches to this compound Metabolism and Regulation

Systems biology offers a powerful framework for deciphering the complex metabolism and regulation of this compound within plants. This approach focuses on understanding the reprogramming mechanisms of metabolism in response to various stimuli, including pathogen attack.

Q & A

Q. How can researchers ensure reproducibility in this compound-related studies?

  • Methodological Answer: Publish raw data (e.g., spectral files, chromatograms) in open repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Pre-register protocols on platforms like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.